molecular formula C23H19F3N4O2 B2880280 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide CAS No. 1260919-31-0

2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide

Numéro de catalogue: B2880280
Numéro CAS: 1260919-31-0
Poids moléculaire: 440.426
Clé InChI: MWJJGRYBYGRAHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide is a heterocyclic acetamide derivative featuring a pyrrole-oxadiazole core and a 3-(trifluoromethyl)benzyl substituent. Its molecular formula is C₂₃H₂₀F₃N₃O₂, with a molecular weight of 451.43 g/mol. The oxadiazole ring is known for its electron-withdrawing properties, while the trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a candidate for therapeutic applications such as enzyme inhibition or receptor modulation .

Propriétés

IUPAC Name

2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O2/c1-15-7-9-17(10-8-15)21-28-22(32-29-21)19-6-3-11-30(19)14-20(31)27-13-16-4-2-5-18(12-16)23(24,25)26/h2-12H,13-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJJGRYBYGRAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide is a novel derivative featuring oxadiazole and pyrrole moieties. Compounds containing oxadiazole rings have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H19F3N4OC_{20}H_{19}F_3N_4O, with a molecular weight of approximately 396.39396.39 g/mol. The structure includes a pyrrole ring and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activities of compounds similar to 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide can be categorized as follows:

1. Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the 1,2,4-oxadiazole ring have demonstrated IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

Compound NameCell LineIC50 (µM)
Compound AHeLa15.0
Compound BCaCo-222.5
Compound CMCF7 (breast)18.0

2. Anti-inflammatory Activity
Oxadiazoles have also been reported to possess anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process . This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation.

3. Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been investigated against various pathogens. For example, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The mechanism of action for compounds like 2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide is believed to involve interaction with specific molecular targets:

  • Inhibition of Enzymes : The oxadiazole moiety can inhibit enzymes involved in cell proliferation and inflammation.
  • Receptor Modulation : The compound may modulate receptors associated with cancer cell signaling pathways or inflammatory responses.

Case Studies

In a study published in PMC, several oxadiazole derivatives were synthesized and tested for their anticancer activity. One notable derivative exhibited an IC50 value of 92.492.4 µM against a panel of eleven cancer cell lines, demonstrating its potential as a lead compound for further development .

Another study examined the anti-inflammatory effects of oxadiazole derivatives in animal models, showing significant reductions in edema compared to control groups . These findings support the therapeutic potential of such compounds in treating inflammatory diseases.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three analogues from the evidence, emphasizing key structural differences and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core
Target Compound C₂₃H₂₀F₃N₃O₂ 451.43 4-Methylphenyl, 3-(trifluoromethyl)benzyl Pyrrole-1,2,4-oxadiazole
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide C₂₂H₁₇BrF₃N₅OS 548.37 4-Bromophenyl, 4-pyridinyl, sulfanyl group 1,2,4-Triazole
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide C₂₂H₂₂N₄O₂S 406.50 3-Methylpyrazole, thiazole, methylphenyl Pyrazole-thiazole
3-(4-Methoxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide C₁₈H₁₇F₃N₂O₂ 362.34 4-Methoxyphenyl, 3-(trifluoromethyl)benzyl None (linear propanamide)
Key Observations:
  • Heterocyclic Diversity: The target compound’s pyrrole-oxadiazole core distinguishes it from triazole (), pyrazole-thiazole (), and linear () backbones.
  • Halogen Effects : The bromine atom in increases molecular weight and lipophilicity, which may enhance binding to hydrophobic targets but reduce solubility.
  • Trifluoromethyl Group : Present in both the target and , this group is associated with enhanced metabolic stability and bioavailability due to its electronegativity and steric bulk .

Pharmacological Implications

Binding Affinity and Selectivity
  • The oxadiazole in the target compound may act as a bioisostere for carboxylate groups, enabling interactions with cationic residues in enzyme active sites (e.g., kinases or proteases). In contrast, the triazole in could participate in hydrogen bonding via its nitrogen atoms, favoring different target profiles .
Metabolic Stability
  • The trifluoromethyl group in the target compound and reduces cytochrome P450-mediated oxidation, extending half-life. However, ’s bromophenyl group may increase susceptibility to debromination, limiting its utility .
Solubility and Bioavailability
  • The 4-pyridinyl group in enhances water solubility via basic nitrogen, whereas the target compound’s 4-methylphenyl group prioritizes lipophilicity. This trade-off may influence administration routes (e.g., oral vs. intravenous) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.